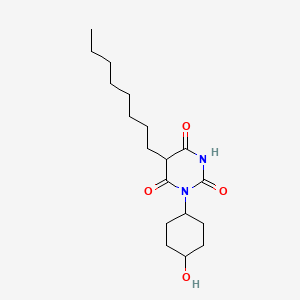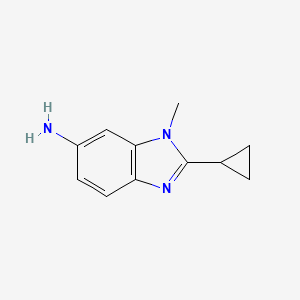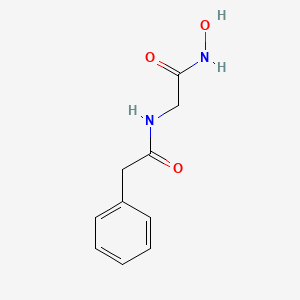![molecular formula C15H29NO3 B14179664 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione CAS No. 922509-46-4](/img/structure/B14179664.png)
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-[2-(dimethylamino)ethoxy]ethanol . This intermediate is then reacted with other reagents to introduce the heptane backbone and the dione functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The dimethylamino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Wirkmechanismus
The mechanism of action of 1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can act as a weak base, facilitating various biochemical reactions. The compound’s structure allows it to interact with specific pathways, potentially leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the heptane backbone and dione functionality.
N,N-Dimethyldiglycolamine: Similar in structure but with different functional groups and applications.
Uniqueness
1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione is unique due to its combination of functional groups and its heptane backbone
Eigenschaften
CAS-Nummer |
922509-46-4 |
|---|---|
Molekularformel |
C15H29NO3 |
Molekulargewicht |
271.40 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/C15H29NO3/c1-14(2,3)12(17)10-13(18)15(4,5)11-19-9-8-16(6)7/h8-11H2,1-7H3 |
InChI-Schlüssel |
BXWJLGOVIGOKJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)COCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)

![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)

![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)

